
3-Bromobutan-2-ol
Overview
Description
3-Bromobutan-2-ol (C₄H₉BrO) is a brominated secondary alcohol with a hydroxyl group at carbon 2 and a bromine atom at carbon 3. Its molecular weight is approximately 153.02 g/mol. The compound exhibits significant stereochemical complexity due to two stereogenic centers (C2 and C3), resulting in four configurational isomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R) . The (2S,3S) and (2R,3R) forms are enantiomers, while (2S,3R) and (2R,3S) are diastereomers . Notably, the meso-form (a superposition of enantiomers) is also possible due to internal symmetry . This stereochemical diversity impacts its physical properties, reactivity, and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobutan-2-ol can be synthesized through the bromination of butan-2-ol. The reaction typically involves the use of hydrobromic acid (HBr) or bromine (Br₂) in the presence of a catalyst or under specific conditions to facilitate the substitution of a hydroxyl group with a bromine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where butan-2-ol is treated with brominating agents under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form butan-2-ol by removing the bromine atom.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of butan-2-ol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are used.
Major Products Formed:
Oxidation: Butan-2-one or butanoic acid.
Reduction: Butan-2-ol.
Substitution: Butan-2-ol or other substituted products depending on the nucleophile used.
Scientific Research Applications
Key Reactions
- Oxidation : Converts 3-bromobutan-2-ol into butan-2-one or butanoic acid using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Reduction : Reduces to butan-2-ol with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), yielding butan-2-ol.
Chemistry
In organic chemistry, this compound serves as an important intermediate in synthesizing various organic compounds. Its ability to undergo diverse chemical reactions makes it valuable for creating more complex molecules.
Reaction Type | Product | Reagents Used |
---|---|---|
Oxidation | Butan-2-one | KMnO₄, CrO₃ |
Reduction | Butan-2-ol | LiAlH₄, NaBH₄ |
Substitution | Butan-2-ol or others | NaOH, KOH |
Biological Studies
This compound has been utilized in biological research to study enzyme-catalyzed reactions involving halogenated alcohols. Its structural properties allow researchers to investigate the mechanisms of enzyme activity and the effects of halogenation on biological processes.
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals. It acts as a building block for synthesizing pharmaceuticals and agrochemicals. The compound's versatility makes it suitable for various applications in chemical manufacturing.
Case Studies
- Enzyme-Catalyzed Reactions : A study demonstrated that this compound could be used to investigate the kinetics of certain halogenated alcohols in enzymatic pathways, revealing insights into substrate specificity and enzyme efficiency .
- Synthesis of Complex Molecules : Researchers have successfully employed this compound as a precursor in the synthesis of chiral intermediates for pharmaceuticals, showcasing its utility in drug development .
Mechanism of Action
The mechanism of action of 3-Bromobutan-2-ol involves its interaction with nucleophiles or electrophiles in chemical reactions. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
The following table and analysis compare 3-Bromobutan-2-ol with structurally related brominated alcohols, focusing on molecular features, stereoisomerism, and safety profiles.
Table 1: Comparative Analysis of Brominated Alcohols
Key Comparative Insights
Structural and Functional Differences
Positional Isomerism :
- This compound (secondary alcohol) and 3-Bromo-2-methylpropan-1-ol (primary alcohol) share the same molecular formula (C₄H₉BrO) but differ in hydroxyl group position. This alters their reactivity: secondary alcohols typically undergo slower nucleophilic substitution than primary alcohols due to steric hindrance .
- 1-Bromo-3-methylbutan-2-ol features a tertiary alcohol structure, which further reduces reactivity in substitution reactions compared to secondary or primary analogs .
Substituent Effects: The methyl branch in 1-Bromo-3-methylbutan-2-ol increases its molecular weight (167.04 vs. 153.02 for this compound) and likely elevates its boiling point due to enhanced van der Waals interactions . Such dibrominated compounds are often scrutinized under regulations like RoHS due to environmental persistence .
Stereochemical Complexity
- This compound is unique in its stereoisomerism profile, with four configurational isomers. This contrasts with simpler analogs like 3-Bromo-2-methylpropan-1-ol , which lacks reported stereogenic centers .
- The meso-form of this compound may exhibit distinct physical properties (e.g., melting point) compared to enantiomeric pairs, influencing purification strategies .
Biological Activity
3-Bromobutan-2-ol (C4H9BrO) is an organic compound notable for its potential biological activities, including antibacterial and cytotoxic effects. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is a chiral compound with two enantiomers: (R)-3-bromobutan-2-ol and (S)-3-bromobutan-2-ol. Its structure includes a bromine atom attached to the second carbon of a butanol chain, contributing to its unique reactivity and biological properties.
Antibacterial Activity
Research has demonstrated that this compound exhibits varying degrees of antibacterial activity against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of this compound against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Klebsiella pneumoniae | 128 |
Bacillus subtilis | 16 |
The compound showed significant antibacterial activity against Staphylococcus aureus , which is often resistant to multiple antibiotics. However, it was less effective against Escherichia coli and Klebsiella pneumoniae , suggesting a selective action that may be influenced by the structural characteristics of the bacteria's cell walls .
Cytotoxic Activity
In addition to its antibacterial properties, this compound has been evaluated for cytotoxicity against various human cell lines. The cytotoxic effects are measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Table 2: Cytotoxic Activity of this compound
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 20 |
The cytotoxicity data suggest that this compound can inhibit the growth of cancer cell lines effectively, particularly in lung and cervical cancers. This highlights its potential as a lead compound for developing new anticancer agents .
The antibacterial mechanism of this compound is hypothesized to involve disruption of bacterial cell membrane integrity, leading to cell lysis. The presence of the bromine atom may enhance lipophilicity, allowing better penetration into bacterial membranes. For cytotoxic effects, it is believed that the compound induces apoptosis in cancer cells through oxidative stress pathways .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on various derivatives of brominated alcohols indicated that compounds similar to this compound showed enhanced antibacterial properties when modified with additional functional groups. The study highlighted how structural modifications could optimize efficacy against resistant strains .
- Case Study on Cytotoxicity : In vitro studies on HeLa cells treated with varying concentrations of this compound demonstrated a dose-dependent response in cell viability, indicating its potential as a therapeutic agent in oncology .
Chemical Reactions Analysis
Oxidation Reactions
3-Bromobutan-2-ol undergoes oxidation to form ketones or carboxylic acids depending on reaction conditions:
-
Ketone Formation : With mild oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions, the compound oxidizes to butan-2-one (methylacetone) .
-
Carboxylic Acid Formation : Stronger oxidants such as chromium trioxide (CrO₃) in acidic media yield butanoic acid .
Reagent | Conditions | Product |
---|---|---|
KMnO₄ | Acidic, 25°C | Butan-2-one |
CrO₃ | H₂SO₄, reflux | Butanoic acid |
Reduction Reactions
The bromine atom can be replaced via reduction:
-
Hydrogenolysis : Using lithium aluminum hydride (LiAlH₄) in ether, this compound reduces to butan-2-ol with retention of stereochemistry .
Nucleophilic Substitution (SN2)
The bromine atom serves as a leaving group in SN2 reactions:
-
Reaction with HBr : Treatment with HBr converts this compound to meso-2,3-dibromobutane via a planar bromonium ion intermediate. The intermediate is achiral, leading to stereochemical scrambling .
-
Hydroxide Substitution : Aqueous NaOH replaces bromine with a hydroxyl group, yielding 2,3-butanediol .
Nucleophile | Product | Stereochemical Outcome |
---|---|---|
Br⁻ (from HBr) | meso-2,3-dibromobutane | Racemization occurs |
OH⁻ | 2,3-butanediol | Retention of configuration |
Elimination Reactions
Under basic conditions, this compound undergoes β-elimination:
-
Dehydrohalogenation : Sodium ethoxide (NaOEt) induces E2 elimination, producing trans-2-butene as the major product due to anti-periplanar geometry .
Base | Major Product | Mechanism |
---|---|---|
NaOEt | trans-2-butene | E2 |
Comparative Reactivity
The compound’s reactivity differs from related halogenated alcohols:
Compound | Reactivity Difference |
---|---|
1-Bromobutane | Primary bromide; faster SN2 due to less steric hindrance |
3-Chlorobutan-2-ol | Chlorine’s lower leaving-group ability reduces substitution rates |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-bromobutan-2-ol, and how can reaction conditions influence stereochemical outcomes?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution (SN2/SN1) using butan-2-ol and hydrobromic acid (HBr) under controlled conditions. Temperature and solvent polarity critically affect stereoselectivity. For example, polar aprotic solvents favor SN2 mechanisms, preserving stereochemistry, while protic solvents may lead to racemization via SN1 pathways . Kinetic control (low temperature) can favor one stereoisomer, while thermodynamic control (higher temperature) may shift equilibrium toward more stable forms. Reaction progress should be monitored using TLC or GC-MS to optimize yield and purity.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Control : Use fume hoods to minimize inhalation risks, and wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Storage : Store in airtight containers away from ignition sources; desiccants are recommended to prevent hydrolysis .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
- First Aid : For skin exposure, rinse with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can stereoisomers of this compound be resolved and characterized?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol mobile phases to separate enantiomers. Retention times and peak areas quantify isomer ratios .
- Polarimetry & NMR : Optical rotation measurements confirm enantiomeric excess. For diastereomers, NMR distinguishes chemical shifts at chiral centers, while NOESY spectra reveal spatial arrangements .
- X-ray Crystallography : Definitive stereochemical assignment requires single-crystal analysis, particularly for meso-forms (e.g., (2S,3S) and (2R,3R) configurations) .
Q. How should researchers address contradictions in reported stereochemical data for this compound?
- Methodological Answer :
- Replicate Experiments : Verify synthesis conditions (e.g., reagent purity, temperature gradients) to rule out procedural variability .
- Cross-Validation : Compare results across multiple analytical techniques (e.g., HPLC, NMR, and computational modeling) to resolve discrepancies in isomer ratios .
- Theoretical Analysis : Apply density functional theory (DFT) to predict thermodynamic stability of stereoisomers and correlate with experimental observations .
Q. What strategies optimize regioselectivity in bromination reactions targeting secondary alcohols like butan-2-ol?
- Methodological Answer :
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to polarize HBr, directing bromination to the secondary alcohol .
- Solvent Effects : Non-polar solvents (e.g., dichloromethane) reduce solvolysis, enhancing regioselectivity.
- Kinetic Monitoring : In situ IR spectroscopy tracks intermediate formation, allowing real-time adjustment of reaction parameters .
Q. Data Contradiction Analysis
Q. How can conflicting NMR spectra for this compound isomers be reconciled?
- Methodological Answer :
- Decoupling Experiments : Perform - HSQC to resolve overlapping signals caused by coupling between adjacent protons .
- Solvent Variation : Use deuterated DMSO or CDCl₃ to alter chemical shift dispersion and clarify splitting patterns.
- Dynamic Effects : Assess temperature-dependent NMR to identify conformational exchange broadening, which may obscure stereochemical details .
Q. Experimental Design Considerations
Q. What are the critical factors in designing kinetic studies for bromination reactions?
- Methodological Answer :
- Quenching Methods : Rapid cooling or addition of aqueous NaHCO₃ halts reactions at timed intervals for aliquot analysis .
- Isolation of Intermediates : Use flash chromatography or distillation to isolate intermediates for mechanistic insights.
- Isotopic Labeling : -labeling in butan-2-ol can track oxygen participation in transition states via mass spectrometry .
Properties
IUPAC Name |
3-bromobutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-3(5)4(2)6/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYSVJNMXBWPHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500447 | |
Record name | 3-Bromobutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5798-80-1 | |
Record name | 3-Bromo-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5798-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromobutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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